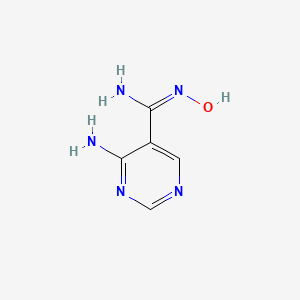![molecular formula C28H55NO8 B13791090 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol CAS No. 94386-52-4](/img/structure/B13791090.png)
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is a complex organic compound with the molecular formula C28H55NO8 and a molecular weight of 533.7382 g/mol . This compound is characterized by its unique structure, which includes a glucitol backbone modified with a hydroxypropyl group and a methyloleoylamino moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves multiple steps, typically starting with the preparation of the glucitol backbone. The hydroxypropyl group is introduced through a reaction with an appropriate epoxide, followed by the attachment of the methyloleoylamino group via an amide bond formation. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group allows for hydrogen bonding and electrostatic interactions, while the methyloleoylamino moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol can be compared with similar compounds such as:
1-O-[2-Hydroxy-3-[oleoylamino]propyl]-D-glucitol: Lacks the methyl group in the amide moiety, resulting in different hydrophobic interactions.
1-O-[2-Hydroxy-3-[stearoylamino]propyl]-D-glucitol: Contains a longer fatty acid chain, affecting its solubility and interaction with biological membranes.
1-O-[2-Hydroxy-3-[palmitoylamino]propyl]-D-glucitol: Has a shorter fatty acid chain, influencing its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94386-52-4 |
|---|---|
Molecular Formula |
C28H55NO8 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C28H55NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)29(2)19-23(31)21-37-22-25(33)28(36)27(35)24(32)20-30/h10-11,23-25,27-28,30-33,35-36H,3-9,12-22H2,1-2H3/b11-10-/t23?,24-,25+,27-,28-/m1/s1 |
InChI Key |
VJHYYBIDDWKXPB-HTTMTSDPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(COCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


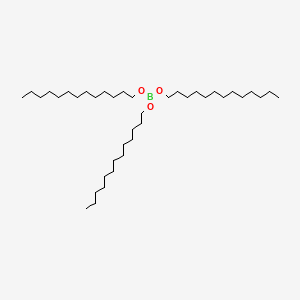
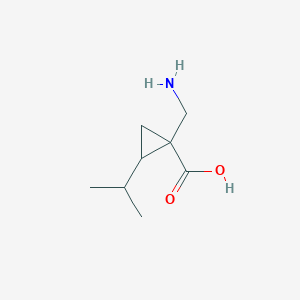


![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
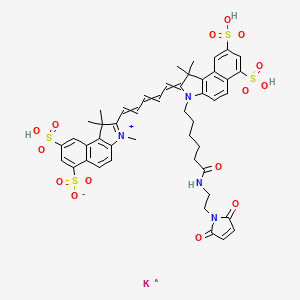
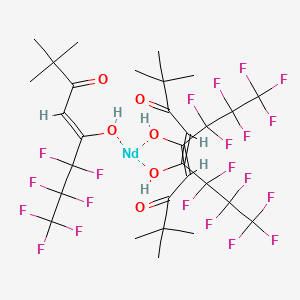
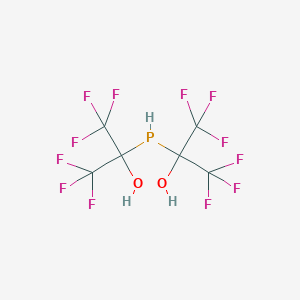
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
